molecular formula C7H4ClN3O2 B8245186 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid

Cat. No.: B8245186
M. Wt: 197.58 g/mol
InChI Key: RMPCMDSUBRQGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CAS: 2090149-31-6) is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine substituent at position 2 and a carboxylic acid group at position 4. Its molecular formula is C₇H₄ClN₃O₂, with a molecular weight of 213.58 g/mol .

Properties

IUPAC Name

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-3-1-2-9-4(3)5(11-7)6(12)13/h1-2,9H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPCMDSUBRQGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nickel-Catalyzed Coupling and Cyclization

A patent (CN111303162B) detailing the synthesis of the structurally analogous compound 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid provides critical insights into scalable methods. Although the target compound lacks the cyclopentyl substituent, the methodology adapts well to related systems:

  • Coupling Reaction :

    • Substrates : 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.

    • Catalysts : Nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%).

    • Ligands : Triphenylphosphine.

    • Conditions : Ethanol solvent, N,N-diisopropylethylamine base, 65°C under nitrogen.

    • Outcome : Achieves 73.1% yield of 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.

  • Intramolecular Cyclization :

    • Catalysts : Cuprous chloride (40 mol%).

    • Solvent : Dimethyl sulfoxide.

    • Base : Triethylamine.

    • Conditions : 70°C for 12 hours, yielding 97.6% of the dihydro intermediate.

  • Oxidation :

    • Oxidant : DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone).

    • Solvent : Tetrahydrofuran.

    • Conditions : 40–70°C, yielding the fully aromatic product.

Table 1 : Key Reaction Parameters for Nickel-Catalyzed Synthesis

StepCatalystsSolventTemperatureYield
CouplingNiCl₂, CuI, PPh₃Ethanol65°C73.1%
CyclizationCuClDMSO70°C97.6%
OxidationDDQTHF60°C85–90%

This method avoids costly palladium catalysts and utilizes inexpensive acrylic acid, making it industrially viable. For the target compound, replacing the cyclopentylamine with an unsubstituted amine precursor could streamline the synthesis.

Direct Carboxylation of Pyrrolopyrimidine Intermediates

The Vulcanchem technical note emphasizes carboxylation as a critical step, often achieved through:

  • Oxidation of Methyl Groups : Using KMnO₄ or CrO₃ in acidic media.

  • Carbon Dioxide Insertion : Employing palladium or nickel catalysts under high-pressure CO₂.

For example, introducing a carboxylic acid group at the 4-position of pyrrolo[3,2-d]pyrimidine might involve:

  • Bromination at C4 followed by a metal-catalyzed carbonylation.

  • Direct electrophilic substitution using chloroformate reagents.

Comparative Analysis of Methodologies

Catalyst Efficiency

Nickel-based systems (as in CN111303162B) offer cost advantages over palladium, with yields exceeding 70% in coupling steps. Copper co-catalysts further enhance cyclization efficiency, achieving near-quantitative conversion.

Solvent and Temperature Optimization

Polar aprotic solvents like DMSO improve cyclization rates but may complicate purification. Ethanol, used in coupling steps, balances reactivity and environmental safety.

Functional Group Compatibility

The chlorine substituent at C2 necessitates inert conditions to prevent hydrolysis. Nitrogen atmospheres and anhydrous solvents are critical.

Industrial Scalability and Challenges

The nickel/copper catalytic system in CN111303162B demonstrates scalability, with kilogram-scale reactions achieving consistent yields. Key challenges for the target compound include:

  • Regioselectivity : Ensuring carboxylation occurs exclusively at C4.

  • Purification : Separating regioisomers and byproducts via crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid exhibits potential anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound showed significant inhibitory effects on cancer cell lines, suggesting its potential as a lead compound in drug development for cancer therapy .

2. Antiviral Properties
The compound has also been investigated for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral polymerases. This activity positions it as a candidate for further exploration in the development of antiviral agents against various viral pathogens .

Pharmaceutical Formulations

1. Drug Development
this compound serves as a building block in the synthesis of more complex pharmaceutical compounds. Its unique structure allows for modifications that can enhance pharmacological properties, such as bioavailability and selectivity towards biological targets. The compound's derivatives are being synthesized and tested for improved efficacy against diseases like cancer and viral infections .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of specific kinases; effective against cancer cell lines
Antiviral PropertiesPotential inhibition of viral replication
Drug DevelopmentUtilized as a precursor for synthesizing derivatives with enhanced properties

Case Studies

Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established anticancer drugs, highlighting their potential for further development into therapeutic agents .

Case Study 2: Antiviral Screening
A collaborative research effort aimed at identifying novel antiviral compounds included this compound in its screening process. The compound was found to significantly reduce viral load in infected cell cultures, prompting further investigation into its mechanism of action and potential clinical applications against specific viral infections .

Mechanism of Action

The mechanism of action of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

Chlorine Substituent Variations
  • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1069473-61-5):

    • Chlorine at position 4 and a methyl group at position 7.
    • The methyl group increases lipophilicity (logP ~1.2 vs. ~0.8 for the target compound), enhancing membrane permeability .
    • The carboxylic acid at position 5 (vs. position 4 in the target) alters hydrogen-bonding interactions in biological targets.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1638768-02-1):

    • Dual chlorine substituents at positions 2 and 4.
    • Increased electron-withdrawing effects reduce pKa of the carboxylic acid (estimated pKa ~2.5 vs. ~3.0 for the target compound) .
    • Molecular weight: 232.02 g/mol , higher than the target compound due to additional chlorine.
Core Structure Variations
  • 5H-Pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CAS: 1029144-15-7):
    • Lacks the chlorine substituent.
    • Lower molecular weight (181.14 g/mol ) and increased electron density at position 2, making it more reactive in nucleophilic substitutions .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Diethyl N-({5-[(2-amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophen-2-yl}carbonyl)-L-glutamate (Compound 20a): Features a thiophene-linked ester instead of a carboxylic acid. Higher lipophilicity (calculated logP: 2.8 vs. 0.8 for the target) improves bioavailability but reduces solubility in aqueous media . Melting point: 78–79°C, significantly lower than the target compound (estimated >200°C based on analogues).
Thiophene and Aromatic Substituents
  • Yield: 95% (vs.

Biological Activity

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (CAS Number: 2090149-31-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H5ClN3O2
  • Molecular Weight : 188.58 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study:
A study published in MDPI demonstrated that related pyrrolo[3,2-d]pyrimidine derivatives exhibited IC50 values ranging from 29 to 59 µM against four different cancer cell lines. Notably, one derivative showed IC50 values between 40 to 204 nM against key enzymes such as EGFR and CDK2, indicating strong inhibitory effects comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis (programmed cell death). In vitro studies have shown that treatment with these compounds can lead to:

  • Cell Cycle Arrest : Compounds induce G1-phase arrest in cancer cells.
  • Increased Apoptosis : Treatment resulted in elevated levels of pro-apoptotic proteins (e.g., caspase-3 and Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptotic pathways .

Research Findings

Several studies have investigated the biological activity of pyrrolo[3,2-d]pyrimidine derivatives:

StudyFindings
MDPI (2023)Significant cytotoxicity against cancer cell lines; induction of apoptosis via caspase activation.
ACS Journal (2020)Compounds showed antiproliferative activity with GI50 values in the nanomolar range against human tumor cell lines .
Chemsrc DataHighlighted structural properties and potential applications in drug development .

Q & A

Q. What are the standard synthetic routes for 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid, and how are intermediates purified?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization and functionalization of pyrrolo-pyrimidine precursors. A general procedure includes:

Aldehyde Condensation : Reacting 2-chloro-pyrimidine aldehydes with ethyl glycinate derivatives in methanol under basic conditions (e.g., triethylamine) to form intermediates .

Cyclization : Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the product .

Purification : Column chromatography (silica gel) or recrystallization from methanol/water mixtures is used to isolate pure compounds. For example, intermediate ethyl esters are purified via silica gel chromatography with ethyl acetate/hexane eluents .

Key Reaction Conditions Table:

StepReagents/ConditionsYieldPurification Method
1Triethylamine, methanol, RT, 1h85–95%Filtration
2NaOMe, 50–60°C, 0.5–1h60–80%Acid precipitation
3Silica gel chromatography63–95%Ethyl acetate/hexane

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and crystallographic parameters (e.g., R factor < 0.06, mean C–C bond deviation < 0.005 Å) .
  • NMR Spectroscopy : 1H^1H NMR chemical shifts (e.g., aromatic protons at δ 7.8–8.6 ppm, NH groups at δ 11.4–14.4 ppm) and multiplicity confirm substitution patterns .
  • Mass Spectrometry : ESI-MS or LC-MS validates molecular weight (e.g., [M+1]+^+ peaks) and purity (>95%) .

Example NMR Data from Analogous Compounds:

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityReference
Pyrrole NH12.9–14.4Singlet
Chloropyrimidine C–H7.6–8.6Doublet

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in analogs of this compound?

Methodological Answer: Contradictions arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

  • Deuterated Solvent Screening : Compare 1H^1H NMR in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
  • Variable-Temperature NMR : Detect tautomeric equilibria (e.g., NH proton exchange) by analyzing peak broadening at elevated temperatures .
  • X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .

Q. What strategies optimize reaction yields for introducing substituents at the 5-position of the pyrrolo-pyrimidine core?

Methodological Answer: Substituent introduction (e.g., ethyl, methyl groups) requires:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive NH sites during alkylation .
  • Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl substituents, achieving >80% yields under inert conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12h) and improve regioselectivity for sterically hindered positions .

Case Study: Ethyl group introduction via nucleophilic substitution on 4-chloro precursors in DMF at 80°C yields 85–90% product .

Q. How can researchers design analogs to study kinase inhibition mechanisms (e.g., EGFR, CDK2)?

Methodological Answer: Analog design focuses on:

  • Bioisosteric Replacement : Substitute the carboxylic acid with sulfonamide or phosphonate groups to modulate solubility and binding affinity .
  • Molecular Docking : Use crystallographic data (PDB IDs: 1M17 for EGFR, 1AQ1 for CDK2) to predict interactions with kinase ATP-binding pockets .
  • SAR Analysis : Compare inhibitory activity (IC50_{50}) of analogs with varying substituents (e.g., 5-ethyl vs. 5-methyl) to identify critical pharmacophores .

Example Analogs and Activity:

Substituent (Position 5)IC50_{50} (EGFR)Selectivity (CDK2/EGFR)
Ethyl12 nM5:1
Methyl45 nM2:1
Propyl8 nM10:1

Q. What experimental approaches validate the compound’s role in modulating apoptosis pathways?

Methodological Answer: Mechanistic studies employ:

  • Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage, Bcl-2/Bax ratio) in treated cell lines .
  • Flow Cytometry : Measure Annexin V/PI staining to assess early/late apoptotic populations .
  • Kinase Activity Assays : Use 32P^{32}P-ATP incorporation to test inhibition of purified kinases (e.g., EGFR) .

Key Findings:

  • 2-Chloro derivatives induce apoptosis in HeLa cells at 10 μM via caspase-3 activation .
  • Synergy observed with cisplatin in reducing IC50_{50} by 50% in NSCLC models .

Q. How are computational methods (e.g., DFT, MD simulations) applied to study reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the C4 chlorine atom shows high electrophilicity (LUMO = -1.8 eV) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability of tautomeric forms .
  • Docking Studies : Identify binding poses in kinase active sites using AutoDock Vina (binding energy < -9 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.